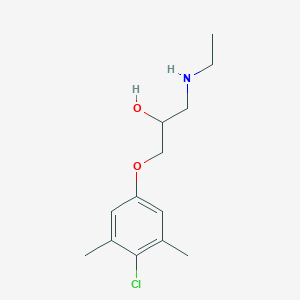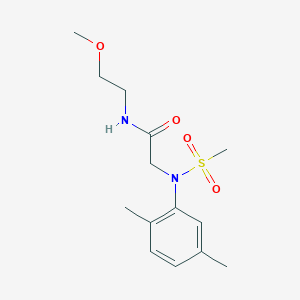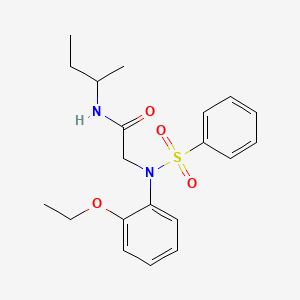
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol, also known as propranolol, is a beta-blocker medication used to treat hypertension, angina, and other cardiovascular conditions. However, propranolol has also been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Propranolol has been studied for its potential use in various scientific research applications. One such application is its use in the study of memory consolidation and reconsolidation. Propranolol has been shown to disrupt the reconsolidation of emotional memories, potentially offering a new approach to treating post-traumatic stress disorder.
Another area of research is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of cancer. Propranolol has been shown to inhibit the growth and metastasis of certain types of cancer cells, including breast cancer and melanoma.
Mecanismo De Acción
Propranolol works by blocking the beta receptors in the body, which are responsible for the body's response to stress and anxiety. By blocking these receptors, 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol can reduce heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, and it can also decrease the release of renin, a hormone that regulates blood pressure. Propranolol can also cause bronchoconstriction, which can be problematic for patients with asthma or other respiratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered safe when used as directed. However, one limitation is that 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's effects can be variable depending on the individual, making it difficult to control for individual differences in research studies.
Direcciones Futuras
There are several potential future directions for 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol research. One area of interest is its potential use in the treatment of addiction. Propranolol has been shown to reduce drug-seeking behavior in animal models, and it may have potential as a treatment for addiction in humans.
Another area of interest is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of anxiety disorders. While 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol is not typically used as a first-line treatment for anxiety, it may have potential as an adjunct therapy in certain cases.
Conclusion:
Propranolol is a beta-blocker medication with potential applications in scientific research. Its well-established safety profile and potential for use in memory consolidation, cancer treatment, addiction, and anxiety disorders make it an interesting area for future research.
Métodos De Síntesis
Propranolol can be synthesized through a multi-step process starting with the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 1-(4-chloro-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with ethylamine and isopropylamine to form 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol.
Propiedades
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-4-15-7-11(16)8-17-12-5-9(2)13(14)10(3)6-12/h5-6,11,15-16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPLSYSQJTMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC(=C(C(=C1)C)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)


![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)

![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)